molecular formula C14H12ClNO2 B042904 (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone CAS No. 91713-54-1

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

Cat. No. B042904
CAS RN: 91713-54-1
M. Wt: 261.7 g/mol
InChI Key: MIQUXYBYLZSOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023842B2

Procedure details

To a solution of 2-methyl-6-(methyloxy)-4H-3,1-benzoxazin-4-one (for a preparation see Intermediate 8) (40.0 g, 0.21 mol) in a toluene (560 mL)/ether (200 mL) mixture at 0° C. was added dropwise a solution of 4-chlorophenylmagnesium bromide (170 mL, 1M in Et2O, 0.17 mol). The reaction mixture was allowed to warm to RT and stirred for 1 h before being quenched with 1N HCl. The aqueous layer was extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude compound was then dissolved in EtOH (400 mL) and 6N HCl (160 mL) was added. The reaction mixture was refluxed for 2 h before being concentrated under reduced pressure. The resulting solid was filtered and washed twice with ether before being suspended in EtOAc and neutralised with 1N NaOH. The aqueous layer was extracted with EtOAc (3×) and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The title compound was obtained as a yellow solid (39 g, 88% yield) which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Yield
88%

Identifiers

REACTION_CXSMILES
CC1O[C:6](=[O:8])[C:5]2[CH:9]=[C:10]([O:13][CH3:14])[CH:11]=[CH:12][C:4]=2[N:3]=1.C1(C)C=CC=CC=1.[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([Mg]Br)=[CH:25][CH:24]=1>CCOCC>[NH2:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:5]=1[C:6]([C:26]1[CH:27]=[CH:28][C:23]([Cl:22])=[CH:24][CH:25]=1)=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C(O1)=O)C=C(C=C2)OC
Step Two
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
560 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
170 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
before being quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude compound was then dissolved in EtOH (400 mL)
ADDITION
Type
ADDITION
Details
6N HCl (160 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed twice with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC)C(=O)C1=CC=C(C=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 39 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.